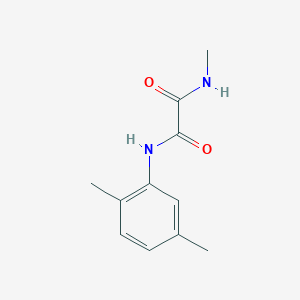

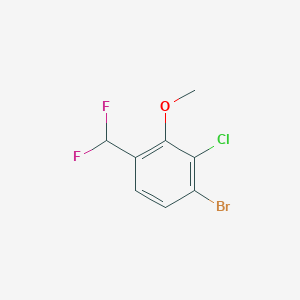

![molecular formula C18H22F3N3O2 B3017491 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine CAS No. 2202286-39-1](/img/structure/B3017491.png)

2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine is a complex molecule that likely exhibits a range of interesting chemical properties due to its structural features. It contains a pyridine core, which is a common structure in many biologically active molecules, and is substituted with various functional groups that could affect its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related pyridine derivatives has been reported in the literature. For instance, a novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was synthesized using a three-component reaction involving malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials . This method, conducted at room temperature in methanol, yielded 40% of the desired product. Although the target molecule was not synthesized in this study, the approach used could potentially be adapted for its synthesis by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be confirmed using various analytical techniques. In the case of the related compound synthesized in the study, 1H NMR, MS, and X-ray single crystal diffraction were used to confirm the structure . These techniques would also be applicable for analyzing the molecular structure of this compound, ensuring that the correct molecule has been synthesized and to determine its stereochemistry and conformation.

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions, often acting as ligands in catalytic systems. For example, a new pyridine-2,6-bis(oxazoline) was synthesized and used to create lanthanide-based catalysts for enantioselective reactions . These catalysts showed high enantioselectivity in reactions such as the Diels-Alder reaction, 1,3-dipolar cycloaddition, and Mukaiyama-Michael reaction. The presence of oxazoline and pyridine moieties in the target molecule suggests that it could also act as a ligand in similar catalytic reactions, potentially leading to high enantioselectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target molecule would be influenced by its functional groups. The trifluoromethyl group, for instance, is known to impart unique electronic and steric properties to molecules, affecting their reactivity and physical properties such as volatility and hydrophobicity. The oxazoline and piperidine rings could also influence the molecule's basicity, solubility, and potential to form hydrogen bonds. These properties are crucial for understanding the behavior of the molecule in various environments, including biological systems.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Ring-opening Reactions and Synthesis : Research by Jones and Phipps (1976) explored the ring-opening reactions of related compounds, providing insights into synthetic pathways that might be relevant for derivatives of the specified compound. This work highlights the possibilities for creating novel molecules through ring transformations, which could be applicable to designing derivatives with specific properties (Jones & Phipps, 1976).

Transformations of Pyridine Derivatives : Kolar et al. (1996) described transformations of pyridine derivatives into other heterocyclic structures, demonstrating the chemical flexibility and potential utility of pyridine-based compounds in creating diverse biologically active molecules (Kolar et al., 1996).

Copper-catalyzed Synthesis of Piperidines : A study by Crotti et al. (2011) on the copper-catalyzed synthesis of unconventional piperidines underscores the importance of catalysis in modifying the core structure of piperidine, potentially offering routes to modify the target compound for specific research applications (Crotti et al., 2011).

Crystal and Molecular Structures : The detailed analysis by Karczmarzyk and Malinka (2004) of dimethylisothiazolopyridinone derivatives provides a foundation for understanding the structural characteristics of complex heterocyclic compounds, which is essential for the development of compounds with specific functions (Karczmarzyk & Malinka, 2004).

Potential Applications

Antimicrobial Activities : Research into the synthesis and toxicity of pyridine derivatives against pests, as investigated by Bakhite et al. (2014), indicates that structurally similar compounds could have applications as insecticides or in other antimicrobial capacities (Bakhite et al., 2014).

Anti-Inflammatory and Analgesic Agents : The synthesis of novel compounds derived from benzodifuranyl and triazines, as explored by Abu‐Hashem et al. (2020), suggests that chemical derivatives of the target compound may possess anti-inflammatory and analgesic properties, indicating potential for pharmaceutical applications (Abu‐Hashem et al., 2020).

Eigenschaften

IUPAC Name |

3,5-dimethyl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3N3O2/c1-12-15(13(2)26-23-12)10-24-8-6-14(7-9-24)11-25-17-5-3-4-16(22-17)18(19,20)21/h3-5,14H,6-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSSVXCJVZFIQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

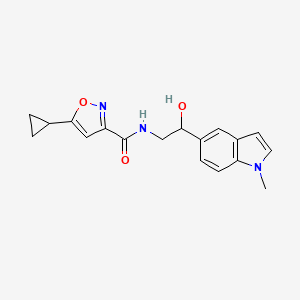

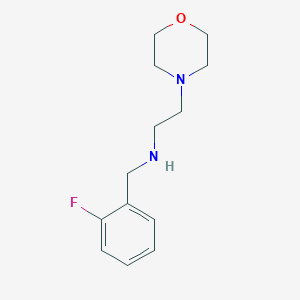

![Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone](/img/structure/B3017411.png)

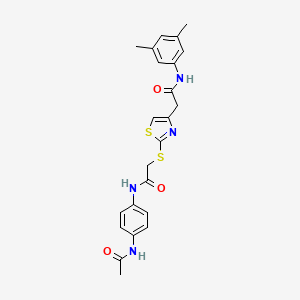

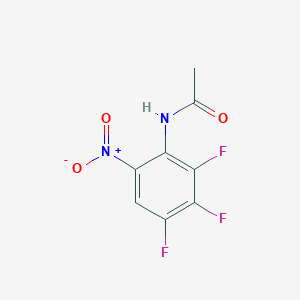

![2-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N,N-bis(propan-2-yl)propanamide](/img/structure/B3017413.png)

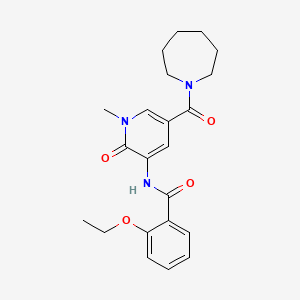

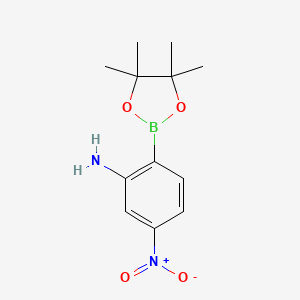

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017422.png)

![5,6-dimethyl-N-(4-methylbenzyl)-7-phenyl-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3017424.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B3017425.png)

![(2E)-3-[(4-methoxyphenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one](/img/structure/B3017428.png)